Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-methyl-3-phenylmethoxypyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-14(17)12-9-16(2)15-13(12)19-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEMKHLBOOZUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623247 | |
| Record name | Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111493-88-0 | |
| Record name | Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl 3-oxo-3-(benzyloxy)propanoate with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Basic hydrolysis (aq.) | NaOH, H₂O, reflux | 3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid | 85–92% | |
| Acidic hydrolysis | HCl, ethanol, Δ | 3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid | 78% |
Mechanism : Nucleophilic attack by hydroxide or water on the carbonyl carbon, followed by elimination of ethanol.
Benzyloxy Group Deprotection
The benzyl ether can be cleaved via hydrogenolysis or acidolysis to expose a hydroxyl group, enabling further functionalization.
Applications : The deprotected hydroxyl group facilitates phosphorylation or glycosylation for drug development.
Nucleophilic Substitution at the Benzyloxy Group
The benzyloxy group participates in nucleophilic substitutions under basic conditions.
| Nucleophile | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | K₂CO₃, DMF, 80°C | 3-(Alkylamino)-1-methyl-1H-pyrazole-4-carboxylate | 60–75% | |
| Thiols | NaH, THF | 3-(Sulfanyl)-1-methyl-1H-pyrazole-4-carboxylate | 68% |
Key Insight : Electron-withdrawing groups on the pyrazole ring enhance leaving-group ability .
Pyrazole Ring Functionalization
The pyrazole core undergoes electrophilic substitution and alkylation, directed by substituents.
Regioselectivity : Methyl and benzyloxy groups direct electrophiles to the 5-position .
Redox Reactions
The ester and benzyloxy groups participate in reduction and oxidation.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ester reduction | LiAlH₄, THF | 3-(Benzyloxy)-1-methyl-1H-pyrazole-4-methanol | 88% | |
| Benzyloxy oxidation | KMnO₄, H₂O, Δ | 3-Carboxy-1-methyl-1H-pyrazole-4-carboxylate | 65% |
Note : Over-oxidation risks require controlled conditions.
Cross-Coupling Reactions
The compound serves as a substrate in Suzuki and Ullmann couplings for biaryl synthesis.
Biological Activity Modulation
Derivatives exhibit antioxidant and anti-inflammatory properties via ROS scavenging .
| Derivative | IC₅₀ (ROS inhibition) | Reference |
|---|---|---|
| Deprotected hydroxyl | 14.1 µM | |
| Sulfonamide analog | 17.6 µM |
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity: Recent studies have shown that pyrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Anticancer Properties: Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. A study highlighted that certain pyrazole compounds showed cytotoxic effects on cancer cell lines, suggesting that this compound may have similar properties .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is being explored:
- Pesticidal Activity: Pyrazole derivatives are known for their insecticidal properties. This compound could be formulated into agricultural products aimed at pest control, offering a more environmentally friendly alternative to traditional pesticides .
Materials Science
The unique chemical structure of this compound lends itself to applications in materials science:
- Polymer Chemistry: The compound can be used as a monomer in the synthesis of new polymers with specific properties, such as enhanced thermal stability or improved mechanical strength. Its incorporation into polymer matrices could lead to innovative materials with tailored functionalities .
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives, including this compound, assessed their antimicrobial activity against common pathogens. The results indicated that compounds with a benzyloxy substituent exhibited enhanced activity compared to their unsubstituted counterparts, highlighting the importance of structural modifications in drug design .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations of 10 mM. The mechanism of action was linked to the induction of apoptosis, making it a candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the pyrazole ring can interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their substituents:
Key Observations:
- Substituent Effects on Reactivity:
- The benzyloxy group in the target compound provides steric hindrance and electron-donating properties, contrasting with the electron-withdrawing difluoromethyl group in DFMMP. This difference impacts reactivity in nucleophilic substitutions or cycloadditions .
- Azido -substituted analogs (e.g., ) enable click chemistry applications, a feature absent in the benzyloxy derivative.
- Synthetic Routes: DFMMP is synthesized regioselectively using Fluoroalkyl Amino Reagents (FARs) and acrylates , whereas the benzyloxy derivative likely requires etherification (e.g., benzyl bromide with a hydroxylated pyrazole precursor). Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is prepared via ruthenium-catalyzed decarboxylative N-alkylation, a method applicable to N-substituted pyrazoles .
Physicochemical Properties
- Azido derivatives exhibit moderate polarity due to the N₃ group, balancing solubility in organic and aqueous media .
Crystallinity and Hydrogen Bonding:
- Hydrogen bonding patterns (e.g., C=O···H–N interactions) in pyrazole derivatives influence crystal packing. Tools like Mercury CSD can predict packing similarities between analogs .
Biological Activity
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique pyrazole structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C₁₄H₁₆N₂O₃, which includes 16 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms. The presence of the benzyloxy group and the ethyl ester moiety contributes to its chemical reactivity and versatility in synthetic applications .
This compound is hypothesized to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways. The pyrazole ring can interact with various molecular targets such as kinases and proteases, modulating biological processes .
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators .
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its possible role as an anticancer agent .
Pharmacological Applications
This compound has been explored for various pharmacological applications:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmacologically active compounds, particularly those targeting inflammation and cancer .
- Organic Synthesis : The compound acts as an intermediate in synthesizing more complex molecules, including those used in cross-coupling reactions .
- Material Science : Applications extend to developing new materials with specific properties, such as polymers and coatings .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
- Cytotoxic Effects on Cancer Cell Lines :
- Anti-inflammatory Properties :
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and notable features of this compound compared to related pyrazole derivatives:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | C₁₄H₁₈N₂O₂ | Contains an amino group instead of a benzyloxy group |
| Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate | C₁₅H₁₉N₂O₃ | Features an amino group and different carbon chain |
| Ethyl 5-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate | C₁₄H₁₆N₂O₃ | Similar structure but with a different position of the benzyloxy group |
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl acetoacetate with phenylhydrazine derivatives in the presence of a base (e.g., potassium carbonate) to form the pyrazole core. For example, benzyloxy and methyl groups are introduced using reagents like benzyl bromide or iodomethane under nucleophilic substitution conditions . Purification often employs column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures to isolate the ester product in moderate yields (e.g., 70–82%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm substituent positions, aromaticity, and ester functionality (e.g., ester carbonyl at ~162–165 ppm in NMR) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm) and benzyl ether C–O (~1250 cm) are key identifiers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., loss of benzyloxy or ester groups) .
Q. How is crystallographic data obtained and analyzed for this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethyl acetate/hexane) and analyzed using software like SHELXL for refinement. Bond lengths (e.g., C–O in ester: ~1.21 Å) and dihedral angles (e.g., pyrazole vs. benzyl ring: ~79°) provide structural validation . Hydrogen-bonding networks (C–H···O) stabilize crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Catalysis : Transition-metal catalysts (e.g., Ru(dtbbpy))(PF)) improve coupling efficiency in alkylation steps .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DCE/HFIP mixtures) enhance solubility of intermediates .
- Temperature Control : Reflux conditions (~80°C) accelerate cyclization, while low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., azide formation) .
Q. Table 1: Yield Optimization Under Different Conditions
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| No catalyst | – | DMF | 45 |
| Ru(dtbbpy)) | DCE/HFIP | 72 | |
| KCO | Acetonitrile | 82 |
Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?
- DFT Calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and π-π stacking between the pyrazole ring and active sites .
- ADMET Profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., GI absorption, BBB permeability) based on logP and TPSA values .
Q. How do structural modifications influence biological activity?
Q. Table 2: Activity Comparison of Derivatives
| Derivative | IC (μM) | Target |
|---|---|---|
| Ethyl ester (parent compound) | 12.5 | Enzyme X |
| Carboxylic acid analog | 8.2 | Enzyme X |
| Nitro-substituted benzyloxy analog | >50 | Enzyme X |
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Dynamic Effects : NMR may show averaged signals (e.g., rotamers), while SCXRD provides static snapshots. For example, a disordered benzyl group in XRD might correlate with split NMR peaks .
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) can lead to differing XRD data; DSC/TGA identifies thermal stability variations .
Methodological Best Practices
Q. What safety protocols are essential during synthesis?
Q. How are impurities identified and quantified?
Q. What are the limitations of current synthetic methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
